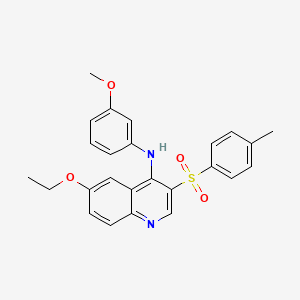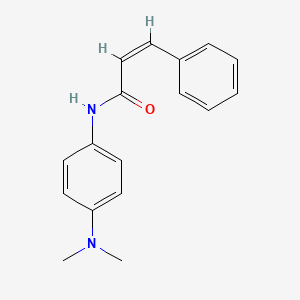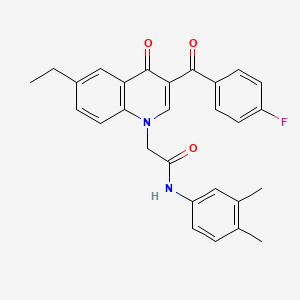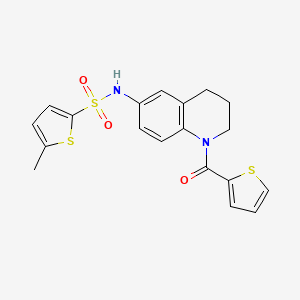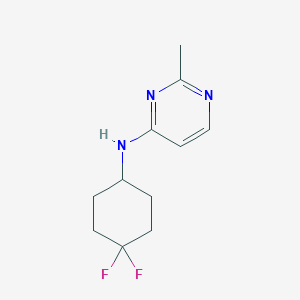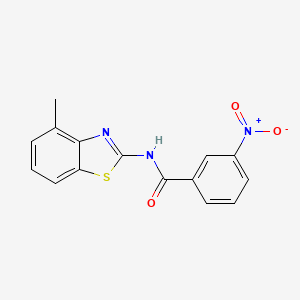![molecular formula C20H15ClN2O2S B2367656 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-47-9](/img/no-structure.png)
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . The compound you mentioned, “3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, belongs to this class. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 2-phenylethyl group.
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the reaction conditions and the other reactants present. Thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , suggesting that they might undergo reactions with biological targets.Applications De Recherche Scientifique
- Researchers have designed and synthesized thieno[3,2-d]pyrimidin-4(3H)-ones to explore their potential as antitubercular agents . Some compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited excellent antimycobacterial activity (with MIC values in the range of 6–8 μM). These findings suggest that thieno[3,2-d]pyrimidin-4(3H)-ones could be developed further for tuberculosis treatment.
- Novel thieno[3,2-d]pyrimidines with diverse functional groups have been synthesized for potential use in cancer therapy . These molecules are designed based on their DNA-intercalating properties, which involve hydrogen bond formation. Further investigations are needed to explore their efficacy against specific cancer types.
Antitubercular Activity
Cancer Chemotherapy
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1326833-47-9 |
Formule moléculaire |
C20H15ClN2O2S |
Poids moléculaire |
382.86 |
Nom IUPAC |
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
Clé InChI |
JNEZKEISAOTBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
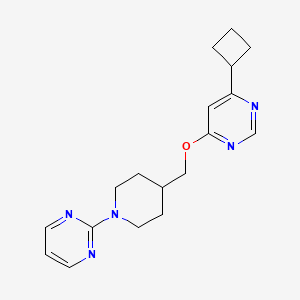
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
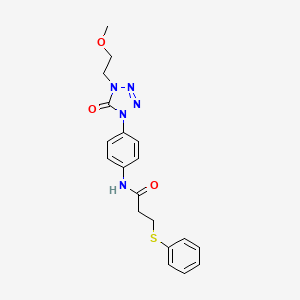

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
